(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid
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Overview
Description
(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid is an organic compound with the molecular formula C13H20BNO4 It is a boronic acid derivative that contains a phenyl ring substituted with a tert-butoxycarbonyl (Boc) protected aminoethyl group
Scientific Research Applications
Chemistry
Cross-Coupling Reactions: Widely used in organic synthesis to form biaryl compounds.
Ligand Synthesis: Used in the preparation of ligands for catalysis.
Biology
Protease Inhibitors: Boronic acids are known to inhibit proteases, making them useful in biological research.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its ability to form stable complexes with biological molecules.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence their function .
Biochemical Pathways
Boronic acids are often used in the synthesis of various organic compounds and can participate in a variety of chemical reactions .
Pharmacokinetics
The compound is known to be a solid at room temperature and is stored in an inert atmosphere at 2-8°c .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other compounds, and specific conditions within the body can also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromoaniline.
Protection: The amino group of 4-bromoaniline is protected using tert-butoxycarbonyl (Boc) anhydride to form 4-bromo-N-Boc-aniline.
Coupling Reaction: The protected aniline undergoes a Suzuki-Miyaura coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic acid derivative.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For deprotection and substitution reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Amines: From nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butoxycarbonyl)aminophenylboronic acid
- 4-tert-Butylphenylboronic acid
- 4-(N-Boc-amino)phenylboronic acid
Uniqueness
(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a Boc-protected aminoethyl group. This combination allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYILTVMRTVCDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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